Product packaging for 5-Azaspiro[3.4]octane hydrobromide(Cat. No.:CAS No. 1795283-50-9)

5-Azaspiro[3.4]octane hydrobromide

Cat. No.: B1383363
CAS No.: 1795283-50-9
M. Wt: 192.1 g/mol
InChI Key: VHBJJXPWYWDYDA-UHFFFAOYSA-N
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Description

Historical Trajectories of Spirocyclic Systems in Organic and Medicinal Chemistry

The study of spirocyclic compounds, where two rings are linked by a single common atom, dates back to the early 20th century with the work of Adolf von Baeyer. wikipedia.org Initially, the synthesis and understanding of these structures were driven by fundamental curiosity in organic chemistry. cambridgescholars.com However, their unique three-dimensional arrangements soon captured the attention of medicinal chemists. researchgate.netwiley-vch.de

Over the decades, spirocyclic systems have transitioned from being chemical novelties to integral components in the design of therapeutic agents. nih.govacs.org Their incorporation into drug candidates has been shown to improve a range of properties, including potency, selectivity, and metabolic stability. bldpharm.comnih.gov This is largely attributed to their ability to present substituents in well-defined spatial orientations, facilitating optimal interactions with biological targets. researchgate.netresearchgate.net The development of new synthetic methodologies has further accelerated the exploration of spirocyclic scaffolds in drug discovery programs. nih.govnih.gov

Structural Significance of the Azaspiro[3.4]octane Framework as a Privileged Scaffold

The azaspiro[3.4]octane framework, a specific type of spirocyclic system containing a nitrogen atom at the spirocenter, is recognized as a "privileged scaffold." This term denotes a molecular core that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. researchgate.net The unique arrangement of a four-membered azetidine (B1206935) ring fused to a five-membered pyrrolidine (B122466) ring at a common nitrogen atom imparts specific and desirable properties.

The versatility of the azaspiro[3.4]octane core is highlighted by its presence in a variety of biologically active compounds. nih.govlookchem.com Its compact and rigid nature allows for the precise positioning of functional groups, which is crucial for achieving high affinity and selectivity for a given biological target. researchgate.net

A key advantage of the azaspiro[3.4]octane scaffold is its ability to explore three-dimensional (3D) chemical space more effectively than traditional flat, aromatic structures. researchgate.netlookchem.com This three-dimensionality is a critical factor in modern drug design, as it allows for more specific and effective interactions with the complex 3D structures of biological macromolecules like proteins and enzymes.

The sp³-rich nature of the azaspiro[3.4]octane core contributes to its non-planar geometry. bldpharm.com This departure from "flatland" chemistry is increasingly recognized as a desirable feature for drug candidates, as it can lead to improved physicochemical properties and a higher probability of clinical success. bldpharm.com The defined exit vectors for substituents on the azaspiro[3.4]octane framework provide a predictable way to orient chemical groups in 3D space, enabling a more rational approach to drug design. lookchem.com

The spirocyclic nature of the azaspiro[3.4]octane framework imparts a significant degree of conformational rigidity. researchgate.netrsc.org Unlike more flexible acyclic or monocyclic systems, the rotational freedom of the bonds within the spirocyclic core is highly restricted. This inherent rigidity helps to pre-organize the molecule into a specific conformation that is favorable for binding to its biological target, thereby reducing the entropic penalty associated with binding.

Conformational analysis of spirocyclic systems, including azaspiro[3.4]octanes, is a crucial aspect of understanding their behavior and optimizing their design. rsc.orgacs.orgacs.org Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling are employed to determine the preferred conformations and the energy barriers between them. rsc.orgnih.gov This detailed understanding of the conformational landscape is essential for designing molecules with the desired biological activity.

Overview of Research Paradigms for 5-Azaspiro[3.4]octane Hydrobromide and Analogues

Research involving this compound and its analogues is primarily focused on their synthesis and incorporation into larger molecules for drug discovery applications. nih.govlookchem.com The hydrobromide salt form provides a stable and water-soluble version of the parent amine, facilitating its handling and use in subsequent chemical reactions.

The synthesis of azaspiro[3.4]octane derivatives often involves multi-step sequences that aim to be efficient and scalable. rsc.org These synthetic efforts are driven by the need to create a diverse range of analogues with different substitution patterns for screening in various biological assays. For instance, derivatives of the related 2,6-diazaspiro[3.4]octane have been explored for their potential as antitubercular agents and ENPP1 inhibitors for cancer immunotherapy. mdpi.comacs.orgacs.org

The general research paradigm involves designing and synthesizing novel azaspiro[3.4]octane-containing compounds, followed by their evaluation in biological systems. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry and is actively being applied to unlock the full therapeutic potential of the azaspiro[3.4]octane scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14BrN B1383363 5-Azaspiro[3.4]octane hydrobromide CAS No. 1795283-50-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[3.4]octane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.BrH/c1-3-7(4-1)5-2-6-8-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBJJXPWYWDYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCN2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Azaspiro 3.4 Octane Systems

Foundational Synthetic Routes to the Azaspiro[3.4]octane Core

The construction of the 5-azaspiro[3.4]octane nucleus relies on several key synthetic strategies, including building the spirocyclic framework through annulation, cyclizing precursor molecules, and employing multicomponent reactions for convergent synthesis.

Annulation Reactions for Spirocyclic Framework Construction

Annulation, the process of building a new ring onto a pre-existing one, is a fundamental approach to synthesizing spirocycles like the 5-azaspiro[3.4]octane system. This can involve forming either the azetidine (B1206935) or the cyclopentane (B165970) ring as the final step.

One effective annulation strategy involves the [3+2] aza-annulation reaction. For instance, spirocyclic pyrrolidones can be synthesized from α-ketolactones, a reaction that forms one carbon-carbon and two carbon-nitrogen bonds, creating three new stereocenters with high diastereoselectivity. researchgate.net Another approach utilizes a tandem conjugate addition-Dieckmann cyclization protocol. This method has been successfully applied to construct oxa-azaspiro[3.4]octanes, which are close structural analogs. lookchem.com

A different annulation approach focuses on forming the four-membered azetidine ring. Researchers have developed routes starting from cyclopentane derivatives. For example, a formal [2+2] annulation reaction between isatin-derived ketimines and allenoates, catalyzed by a bifunctional organocatalyst, yields spirocyclic oxindole-azetidines. researchgate.net While not directly forming the 5-azaspiro[3.4]octane, this methodology showcases the power of [2+2] cycloadditions in creating the spiro-azetidine junction.

Cyclization Strategies from Acyclic and Cyclic Precursors

Intramolecular cyclization of appropriately functionalized precursors is a common and powerful method for assembling the azaspiro[3.4]octane core. These strategies often rely on forming a key carbon-nitrogen or carbon-carbon bond to close the final ring.

Ring-closing metathesis (RCM) has also been employed, particularly for related oxa-spirocyclic systems, demonstrating its potential for this class of compounds. For instance, the synthesis of 2,5-dioxaspiro[3.4]octane building blocks utilized an RCM reaction with a Grubbs' II catalyst to form the dihydrofuran ring of the spiro-system. nuph.edu.ua Such strategies often involve the initial synthesis of a linear precursor containing two terminal alkenes, which are then cyclized using a ruthenium-based catalyst.

Cyclization Strategy Precursor Type Key Transformation Reference
Conjugate Addition/Spontaneous CyclizationChiral α-amino esters and nitroalkenes from N-Boc-azetidin-3-oneNitro group reduction followed by intramolecular cyclization researchgate.net
Magnus Allene (B1206475) CyclizationN-Boc-3-azetidinone and lithiated methoxyalleneBase-catalyzed spirocyclization of an allene adduct lookchem.com
Ring-Closing Metathesis (RCM)Diene-containing oxetane (B1205548) derivativeGrubbs' II catalyst mediated ring closure nuph.edu.ua

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules. While specific MCRs for the parent 5-azaspiro[3.4]octane are not extensively documented, related systems have been successfully synthesized using this approach.

For example, a one-pot, three-component reaction has been developed for the synthesis of azaspirononatriene derivatives. nih.gov This reaction involves the coupling of in situ generated dipoles from an isocyanide-acetylenic ester adduct with a 4-arylidene-isoxazol-5(4H)-one derivative. nih.gov This catalyst-free approach proceeds through a cascade of zwitterion generation, 1,3-dipolar cycloaddition, and tautomerization to build the complex spiro-heterocyclic scaffold in high yields. nih.gov

Another relevant MCR is a zinc-mediated carbonyl alkylative amination, which allows for the efficient construction of α-branched amines. acs.org This reaction demonstrates the power of MCRs in forming key C-N bonds and could be adapted for the synthesis of precursors for azaspiro[3.4]octane systems. acs.org The development of such MCRs for the direct synthesis of the 5-azaspiro[3.4]octane core remains an active area of interest due to the potential for rapid library generation and scaffold diversification.

Advanced Synthetic Protocols for Derivatization and Functionalization of Azaspiro[3.4]octane Scaffolds

Once the core azaspiro[3.4]octane framework is established, further derivatization and functionalization are crucial for its application in areas like drug discovery. Advanced protocols enable precise control over the regiochemistry and stereochemistry of these modifications.

Regioselective and Chemoselective Functional Group Transformations

The 5-azaspiro[3.4]octane scaffold offers multiple sites for functionalization. The secondary amine is a primary handle for modification, while the cyclopentane ring can also be substituted.

Selective N-alkylation is a common strategy to introduce diversity. researchgate.net For scaffolds containing carbonyl groups, a range of transformations is possible. For example, a spirocyclic ketone can be reduced to the corresponding alcohol using reagents like sodium borohydride (B1222165) (NaBH₄). lookchem.com This alcohol can then be further functionalized. Alternatively, the ketone can undergo reductive amination to install an amine group, providing another vector for diversification. lookchem.com In one documented route, a spirocyclic ketoester was subjected to Krapcho decarboxylation to yield the corresponding ketone, which was then either reduced to an alcohol or converted to an amine via reductive amination with ammonia (B1221849) and titanium(IV) isopropoxide. lookchem.com

Starting Functional Group Reagents Resulting Functional Group Reference
Spirocyclic KetoneNaBH₄Alcohol lookchem.com
Spirocyclic KetoneNH₃/MeOH, Ti(OⁱPr)₄, then NaBH₄Primary Amine lookchem.com
Carboxylic EsterLiOH·H₂OCarboxylic Acid lookchem.com
Carboxylic AcidCurtius RearrangementAmine (via isocyanate) lookchem.com

Stereoselective and Enantioselective Synthesis

Controlling the three-dimensional arrangement of atoms is critical in medicinal chemistry. The synthesis of single enantiomers of 5-azaspiro[3.4]octane derivatives is a key objective to understand their interaction with chiral biological targets.

Enantioselective approaches often begin with chiral starting materials or employ chiral catalysts. One strategy involves using chiral α-amino esters in the initial conjugate addition step, which can set the stereochemistry early in the synthesis. researchgate.net While many synthetic routes initially produce racemic mixtures, these can often be resolved into individual enantiomers. lookchem.com Chromatographic resolution using chiral stationary phases is a common and practical method to provide access to both enantiomers for biological evaluation. lookchem.com

Recently, biocatalysis has emerged as a powerful tool for stereodivergent synthesis. Engineered enzymes, such as carbene transferases based on protoglobin, have been developed for the cyclopropanation of exocyclic N-heterocycles to create azaspiro[2.y]alkanes. chemrxiv.org This enzymatic platform allows for the synthesis of all possible stereoisomers of the target spirocycles with exceptional diastereo- and enantioselectivity. chemrxiv.org While this has been demonstrated on azaspiro[2.y]alkanes, the principles could be extended to the synthesis of chiral 5-azaspiro[3.4]octane derivatives, offering a practical and scalable route to enantiopure compounds. chemrxiv.org

Synthesis of Heteroatom-Containing Azaspiro[3.4]octane Analogues (e.g., Oxa- and Thia-azaspiro[3.4]octanes)

The introduction of heteroatoms such as oxygen and sulfur into the azaspiro[3.4]octane scaffold creates analogues with distinct physicochemical properties, making them valuable building blocks in medicinal chemistry. The synthesis of these oxa- and thia-azaspiro[3.4]octanes has been achieved through robust and step-economical routes.

A common strategy for the synthesis of 5-thia-2-azaspiro[3.4]octanes begins with commercially available 1-N-Boc-3-azetidinone. acs.org An aldol (B89426) addition with 4-butyrothiolactone yields an adduct which, upon dehydration, forms a conjugated thiolactone. acs.org A key spirocyclization step is then achieved under alkaline conditions. acs.org Further functionalization can be carried out, for instance, through oxidation of the sulfur atom to a sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). acs.org

The construction of 6-thia-2-azaspiro[3.4]octanes can be accomplished via an aldol addition involving a protected azetidine ester and a sulfur-containing aldehyde, followed by reduction and cyclization steps. acs.org

For the synthesis of oxa-azaspiro[3.4]octanes, a tandem conjugate addition-Dieckmann cyclization protocol has been successfully employed. This sequence, starting with an appropriate azetidinone derivative and methyl glycolate, leads to a spirocyclic ketoester. Subsequent Krapcho decarboxylation yields the desired oxa-azaspirocyclic ketone, which can be further reduced to the corresponding alcohol.

Table 1: Synthesis of Heteroatom-Containing Azaspiro[3.4]octane Analogues

Compound Class Starting Materials Key Reactions Resulting Scaffold
5-Thia-2-azaspiro[3.4]octanes 1-N-Boc-3-azetidinone, 4-butyrothiolactone Aldol addition, Dehydration, Spirocyclization 5-Thia-2-azaspiro[3.4]octane
6-Thia-2-azaspiro[3.4]octanes Protected azetidine ester, BnSCH₂CHO Aldol addition, Reduction, Cyclization 6-Thia-2-azaspiro[3.4]octane
Oxa-azaspiro[3.4]octanes Azetidinone derivative, Methyl glycolate Conjugate addition-Dieckmann cyclization, Krapcho decarboxylation Oxa-azaspiro[3.4]octane

These synthetic routes provide access to a variety of multifunctional modules that can be further elaborated for drug discovery programs. The strategic placement of heteroatoms allows for the tuning of properties such as polarity and hydrogen bonding capacity.

Innovations in Sustainable Synthesis of Azaspiro[3.4]octane Derivatives

Recent advancements in synthetic chemistry have increasingly focused on the principles of green chemistry, aiming to develop more environmentally benign and efficient processes. These innovations are highly relevant to the synthesis of complex molecules like azaspiro[3.4]octane derivatives.

Electrochemical Synthesis for Spirocyclic Compound Generation

Electrochemical synthesis has emerged as a powerful and sustainable alternative to conventional methods that often rely on stoichiometric chemical oxidants. A notable example is the Cp₂Fe-mediated electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones. rsc.org This method achieves dearomative spirocyclization through a radical-initiated process driven by electrochemically generated ferrocenium (B1229745) cations. rsc.org This approach circumvents the need for external oxidants and high temperatures, offering a milder and more sustainable route to spirocyclic systems. rsc.org While demonstrated on an azaspiro[4.5] system, the underlying principles of electrochemically induced radical cyclization hold significant promise for the synthesis of azaspiro[3.4]octane scaffolds.

Utilization of Green Solvents and Environmentally Benign Conditions

The vast majority of waste in chemical synthesis comes from the use of solvents. acs.org The principles of green chemistry encourage the reduction of solvent use or the replacement of hazardous solvents with greener alternatives. acs.org Solvents are often ranked based on their environmental, health, and safety (EHS) profiles. whiterose.ac.uk For instance, solvents like benzene, chloroform, and N,N-dimethylformamide (DMF) are considered undesirable due to their toxicity. whiterose.ac.uk In contrast, water, alcohols (e.g., ethanol), and some ethers derived from renewable resources (e.g., 2-methyltetrahydrofuran) are viewed as greener choices. whiterose.ac.ukmdpi.com

The application of green solvents in the synthesis of azaspiro[3.4]octane derivatives could involve replacing traditional chlorinated or dipolar aprotic solvents with these more benign alternatives. Water, in particular, has been shown to accelerate certain reactions, such as Diels-Alder cycloadditions, even when the reactants are insoluble. nih.gov The use of biocatalysts, which operate in aqueous media under mild conditions, also aligns with the goal of using environmentally benign conditions. chemrxiv.org

Table 2: Greenness Ranking of Common Solvents

Solvent Classification Key Hazards
Benzene Undesirable Carcinogenic
Chloroform Undesirable Carcinogenic, Volatile
DMF (N,N-Dimethylformamide) Undesirable Reprotoxic
Diethyl Ether Usable with caution Highly flammable, Peroxide formation
Toluene Usable with caution Flammable, Toxic
2-Methyltetrahydrofuran (2-MeTHF) Greener Alternative Flammable
Ethanol Greener Alternative Flammable
Water Greener Alternative Non-toxic, Non-flammable

Development of Catalytic Systems for Efficient Transformations

Catalysis is a cornerstone of green chemistry, as it allows for the use of small amounts of a substance to accelerate a reaction, often with high selectivity and under milder conditions, thus reducing energy consumption and waste. The development of novel catalytic systems is crucial for the efficient synthesis of azaspiro[3.4]octane derivatives.

For example, cobalt-catalyzed cascade C-H activation and carboamidation has been reported for the one-step synthesis of oxa-spirocyclic compounds. nih.gov This method demonstrates high versatility and provides spirocyclic products in good to excellent yields under mild conditions. nih.gov Such catalytic C-H activation strategies represent a highly atom-economical approach to building molecular complexity.

Furthermore, the field of biocatalysis offers significant potential for sustainable synthesis. Engineered enzymes, such as carbene transferases, have been used for the asymmetric cyclopropanation of N-heterocycles to produce azaspiro[2.y]alkanes in high yield and stereoselectivity. chemrxiv.org These enzymatic reactions are typically performed in water at ambient temperature and pressure, representing a highly sustainable and scalable manufacturing process. chemrxiv.org The development of similar biocatalytic systems for the construction of the azaspiro[3.4]octane core would be a significant advancement in the sustainable synthesis of these important scaffolds.

Spectroscopic and Structural Characterization of Azaspiro 3.4 Octane Hydrobromide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons on the cyclobutane (B1203170) and pyrrolidine (B122466) rings. The chemical shifts of the protons adjacent to the nitrogen atom would be significantly influenced by the protonation state and the presence of the bromide counter-ion, typically shifting them downfield. The spirocyclic nature of the molecule would result in complex splitting patterns due to the rigid conformational structure.

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The spiro carbon atom, being a quaternary carbon, would exhibit a characteristic chemical shift. The carbons bonded to the nitrogen atom would also show a downfield shift.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity between the two rings through the spiro center.

Hypothetical NMR Data for 5-Azaspiro[3.4]octane Hydrobromide

Technique Expected Observations
¹H NMR Signals for protons on the cyclobutane and pyrrolidine rings. Downfield shifts for protons alpha to the ammonium (B1175870) nitrogen.
¹³C NMR Distinct signals for each carbon, including the characteristic spiro quaternary carbon and carbons adjacent to the nitrogen.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would be employed.

The analysis would be expected to show a prominent peak for the cationic species [C₇H₁₄N]⁺, corresponding to the protonated 5-azaspiro[3.4]octane molecule, with a specific mass-to-charge ratio (m/z). The high resolution of the instrument would allow for the determination of the exact mass, which can be used to confirm the elemental formula.

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable structural information, showing characteristic losses of fragments from the cyclobutane and pyrrolidine rings, further confirming the identity of the compound.

Predicted Mass Spectrometry Data

Analysis Ion Expected m/z

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC)

Chromatographic techniques are essential for assessing the purity of a chemical compound and for its isolation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used.

For a polar compound like this compound, a reversed-phase HPLC method would likely be developed. This would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), with an acidic modifier to ensure the analyte remains in its protonated form. A detector such as a UV detector would likely not be effective due to the lack of a chromophore, so an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate.

The retention time of the compound under specific chromatographic conditions would be a key identifier. The purity of the sample would be determined by the percentage of the total peak area that corresponds to the main component. These methods are crucial for quality control in any synthesis of the compound.

Typical HPLC/UPLC Parameters

Parameter Typical Condition
Column Reversed-phase (e.g., C18)
Mobile Phase Water/Acetonitrile or Methanol with acid

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the two rings.

The analysis would confirm the spirocyclic nature of the molecule and reveal the exact geometry of the cyclobutane and pyrrolidine rings. Furthermore, it would show the position of the bromide counter-ion relative to the protonated amine, providing insight into the crystal packing and any intermolecular interactions, such as hydrogen bonding between the ammonium proton and the bromide ion. For any derivatives with stereocenters, X-ray diffraction can be used to determine the absolute stereochemistry. uni.lu

Computational Chemistry and Theoretical Investigations of Azaspiro 3.4 Octane Scaffolds

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of the 5-azaspiro[3.4]octane scaffold is the first step in understanding its three-dimensional nature. The spirocyclic system, which features a central quaternary carbon atom shared by a cyclopentane (B165970) and a pyrrolidine (B122466) ring, imposes significant conformational constraints. This rigidity is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

Conformational landscape analysis aims to identify the most stable three-dimensional arrangements (conformations) of the molecule. For the 5-azaspiro[3.4]octane system, this involves determining the pucker of the cyclopentane ring and the envelope or twist conformation of the pyrrolidine ring. The presence of the nitrogen atom in the pyrrolidine ring introduces an additional layer of complexity due to the possibility of nitrogen inversion and the orientation of its lone pair of electrons or a substituent.

Computational techniques such as molecular mechanics (MM) force fields are employed to rapidly explore the conformational space. These methods calculate the potential energy of the molecule as a function of its atomic coordinates. By systematically rotating bonds and sampling different ring puckers, a conformational energy profile can be generated, revealing the low-energy, and therefore most populated, conformations. In derivatives of azaspiro[3.4]octane, restricting conformational freedom through the spirobicyclic linker is a key strategy to preserve the desired distance and orientation between functional groups. acs.org

Computational Method Application in Conformational Analysis Key Insights Gained
Molecular Mechanics (e.g., MMFF, OPLS)Rapidly scans potential energy surfaces to identify low-energy conformers.Determines preferred ring puckering (cyclopentane) and envelope/twist conformations (pyrrolidine).
Quantum Mechanics (e.g., DFT)Provides highly accurate energy calculations for a smaller set of conformers identified by MM.Refines the relative energies of conformers and provides accurate geometric parameters.
Nuclear Magnetic Resonance (NMR) SpectroscopyExperimental technique used to validate computational models through measurements like nuclear Overhauser effects (NOEs).Confirms inter-proton distances that are consistent with predicted low-energy conformations.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of the 5-azaspiro[3.4]octane scaffold. These methods solve approximations of the Schrödinger equation to provide information on electron distribution, molecular orbitals, and various reactivity descriptors.

For 5-Azaspiro[3.4]octane hydrobromide, DFT calculations can elucidate:

Charge Distribution: Mapping the electrostatic potential onto the electron density surface reveals the electron-rich and electron-poor regions of the molecule. The nitrogen atom is expected to be a primary site for protonation and hydrogen bonding, a feature that is crucial for its interaction with biological macromolecules.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity).

Reactivity Indices: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity. These indices are valuable for predicting how the molecule will behave in different chemical environments. For related compounds, DFT has been suggested to simulate solvent effects to calculate solvation energies and transition states, which can be validated experimentally.

Molecular Dynamics Simulations for Ligand-Target Interaction Profiling

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as a derivative of 5-azaspiro[3.4]octane, interacts with its biological target, typically a protein or nucleic acid. These simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

In the context of drug discovery, MD simulations are invaluable for:

Binding Mode Analysis: Once a potential binding pose is identified through molecular docking, MD simulations can be used to assess its stability. The simulation can reveal whether the ligand remains in the binding pocket and maintains key interactions over a period of nanoseconds to microseconds.

Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy of the ligand-target complex. This provides a more accurate prediction of binding affinity than docking scores alone.

Recent advances in graphics-processing-unit (GPU) hardware have enabled high-throughput MD simulations, allowing for the screening of numerous compounds and the calculation of various properties. chemrxiv.org For instance, studies on other spirocyclic inhibitors have used MD simulations to understand their interaction with viral proteases, revealing how the spirocyclic core orients substituents into specific pockets of the enzyme's active site. nih.gov

Structure-Based Computational Design of Azaspiro[3.4]octane Analogues

The rigid nature of the 5-azaspiro[3.4]octane scaffold makes it an excellent starting point for structure-based drug design (SBDD). In SBDD, the three-dimensional structure of the biological target, obtained from X-ray crystallography or cryo-electron microscopy, is used to design ligands with high affinity and selectivity.

The process typically involves:

Docking Studies: The 5-azaspiro[3.4]octane core is placed into the active site of the target protein using molecular docking software. The program samples a vast number of orientations and conformations of the ligand to predict the most favorable binding mode.

Identification of Growth Vectors: The docking results reveal "exit vectors" or points on the scaffold where chemical substituents can be added to form new, favorable interactions with the protein. For example, a substituent could be added to form a hydrogen bond with a specific amino acid residue or to occupy a hydrophobic pocket.

Iterative Design and Optimization: New analogues are designed in silico by adding various functional groups at the identified growth vectors. These virtual compounds are then re-docked and evaluated for their predicted binding affinity. This iterative cycle of design and evaluation allows for the rapid optimization of the lead compound.

This approach has been successfully applied to design spirocyclic inhibitors for various targets. For example, derivatives of azaspiro[3.4]octane have been investigated as ENPP1 inhibitors for immunotherapy. acs.orgacs.org

Cheminformatics-Driven Exploration of Chemical Space and Virtual Library Generation

Cheminformatics combines computer science and chemistry to analyze and manage large datasets of chemical information. In drug discovery, cheminformatics tools are essential for exploring the vast "chemical space" of possible molecules that can be synthesized.

Starting with the 5-azaspiro[3.4]octane scaffold, cheminformatics can be used to:

Generate Virtual Libraries: Large, diverse libraries of virtual compounds can be created by systematically decorating the 5-azaspiro[3.4]octane core with a wide range of chemical substituents. These libraries can contain thousands or even millions of potential drug candidates. The synthesis of such libraries is often facilitated by the development of facile and scalable synthetic routes for the core scaffold. researchgate.netrsc.org

Virtual Screening: The generated virtual libraries can be rapidly screened against a biological target using high-throughput docking. This process filters the large library down to a smaller, more manageable number of "hits" that are predicted to be active.

ADMET Prediction: Cheminformatics models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds. This helps to prioritize candidates that are not only potent but also have drug-like properties, increasing their chances of success in later stages of drug development.

The use of the azaspiro[3.4]octane scaffold as a "multifunctional module" highlights its utility in generating diverse chemical libraries for drug discovery. nih.gov

Investigation of Biological Activities and Molecular Interactions of Azaspiro 3.4 Octane Derivatives

Mechanism of Action Studies: Enzyme Inhibition and Receptor Modulation in vitro

The exploration of how azaspiro[3.4]octane derivatives interact with biological targets is a key area of research. These studies aim to elucidate the mechanisms through which these compounds exert their effects at a molecular level, focusing on enzyme inhibition and receptor modulation.

Currently, there is no publicly available scientific literature or research data detailing the investigation of 5-Azaspiro[3.4]octane hydrobromide or its derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Extensive searches of chemical and biological databases did not yield any studies focused on the EGFR inhibitory activity of this class of compounds.

Derivatives of azaspiro[3.4]octane have been investigated for their potential as agonists for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a target for various neurological and psychiatric disorders. patsnap.com The M4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, triggers intracellular signaling pathways that can modulate neurotransmitter release and neuronal excitability. patsnap.com

Research has identified that incorporating an azaspiro[3.4]octane tail into certain molecular scaffolds can result in potent M4 receptor agonists. nih.gov A patent filed for 2-azaspiro[3.4]octane derivatives highlights their potential use as M4 receptor agonists for treating diseases of the Central Nervous System. google.comwipo.intgoogle.com Specifically, derivatives of 5-oxa-2-azaspiro[3.4]octane have been claimed as M4 receptor agonists. google.com In one study, a compound featuring an azaspiro[3.4]octane tail demonstrated notable M4 potency. nih.gov The mechanism of action for M4 receptor agonists involves mimicking the endogenous neurotransmitter acetylcholine, leading to the stabilization of the M4 receptor in its active conformation and subsequent modulation of neuronal activity. patsnap.com

Table 1: M4 Receptor Agonism Data for an Azaspiro[3.4]octane Derivative Data adapted from a study on selective M4 muscarinic acetylcholine receptor agonists.

Compound IDScaffold ModificationM4 Potency (EC50, nM)
12Azaspiro[3.4]octane tailData not explicitly provided in the public domain, but noted for retaining potency nih.gov

The diverse biological activities of azaspiro[3.4]octane derivatives have led to the exploration of other molecular targets.

MAP and PI3K Signaling Pathways: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell cycle regulation, proliferation, and survival. wikipedia.orgyoutube.com Dysregulation of this pathway is implicated in various diseases, including cancer. wikipedia.orgnih.gov While direct studies on this compound are absent, a derivative of 2,6-diazaspiro[3.4]octane has been mentioned in the literature as a modulator of the MAP and PI3K signaling pathways. nih.gov However, specific data on the mechanism and extent of this modulation are not detailed in the available resources.

SHP2: The protein tyrosine phosphatase SHP2 is an oncogenic protein involved in multiple signal transduction pathways. nih.gov Allosteric inhibitors of SHP2 are of significant interest in cancer therapy. Research has led to the discovery of potent SHP2 allosteric inhibitors that incorporate an azaspiro[4.5]decane moiety, a structurally related spirocyclic system. nih.govnih.gov For instance, the installation of a spirocyclic ether, (3S,4S)-3,8-dimethyl-2-oxa-8-azaspiro[4.5]decan-4-amine, resulted in a compound with a four-fold improvement in inhibitory activity against SHP2. nih.gov

Melanin Concentrating Hormone Receptor 1 (MCHR1): MCHR1 is a target for the development of treatments for obesity and depression. doi.org A drug discovery program identified a potent MCHR1 antagonist, AZD1979, which features a 2-oxa-6-azaspiro[3.3]heptane moiety. nih.gov This highlights the potential of spirocyclic amines in modulating this receptor. Further studies have explored aminoquinoline derivatives as MCHR1 antagonists. mssm.edu

Antimicrobial Activity Studies in vitro

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Azaspiro[3.4]octane derivatives have been evaluated for their efficacy against various bacterial strains.

Tuberculosis remains a major global health threat, with a pressing need for new drugs to combat multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov A study focused on the elaboration of a 2,6-diazaspiro[3.4]octane building block led to the identification of a potent nitrofuran antitubercular lead. nih.govresearchgate.net A set of twelve 5-nitrofuroyl derivatives were synthesized and evaluated for their activity against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis. nih.gov

One compound, a 1,2,4-triazole (B32235) derivative, demonstrated remarkable activity, causing bacterial death at a minimum inhibitory concentration (MIC) of 0.016 μg/mL. nih.gov Another compound, a 1,2,4-oxadiazole (B8745197) derivative, also showed respectable activity. nih.gov

Table 2: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives against M. tuberculosis H37Rv Data from a study on nitrofuran derivatives. nih.gov

Compound IDPeriphery GroupMIC (μg/mL)
17 1,2,4-Triazole0.016
24 1,2,4-OxadiazoleActive, but specific MIC not detailed in the summary nih.gov
5a-c, 6d, 12-13, 18, 21-22, 27 VariousWeakly active or inactive

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria with a high rate of antimicrobial resistance, posing a significant threat to global health. nih.govfrontiersin.orgnih.gov

Currently, there is no specific research data available in the public domain that details the broad-spectrum antibacterial efficacy of this compound or its direct derivatives against the ESKAPE pathogens. While general research into new agents against these bacteria is ongoing, the specific activity of the azaspiro[3.4]octane class of compounds in this context has not been reported in the searched scientific literature.

Antimalarial Activity against Plasmodium falciparum

A novel series of diazaspiro[3.4]octane compounds has been identified as a promising new class of antimalarial agents. mmv.org This discovery emanated from a high-throughput screening of whole-cell Plasmodium falciparum, the deadliest species of malaria parasite. nih.govresearchgate.net The identified compounds demonstrated activity against multiple stages of the parasite's lifecycle, making them particularly attractive for drug development. mmv.orgresearchgate.net

Subsequent optimization efforts led to the development of derivatives with potent, low nanomolar efficacy against the asexual blood stage of the parasite, which is responsible for the clinical symptoms of malaria. mmv.orgnih.gov Specifically, structure-activity relationship studies successfully produced compounds with IC₅₀ values below 50 nM. nih.govresearchgate.net Beyond their effect on the asexual stage, these compounds also showed strong gametocyte sterilizing properties. nih.govresearchgate.net This is a critical feature, as it translates to transmission-blocking activity, potentially reducing the spread of malaria from infected individuals to mosquitoes. nih.govresearchgate.net

Initial mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance to these compounds. nih.gov

Table 1: Antimalarial Activity of Selected Diazaspiro[3.4]octane Derivatives against P. falciparum

Compound IDP. falciparum Dd2 IC₅₀ (nM)Key Activities Noted
Hit 1 143Activity against asexual blood stages, liver stages, and male gamete formation. nih.gov
Hit 2 164Activity against asexual blood stages, liver stages, and male gamete formation. nih.gov
Optimized Compounds < 50Low nanomolar asexual blood-stage activity and strong gametocyte sterilizing properties. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Derivations for Azaspiro[3.4]octane Compounds

The development of potent diazaspiro[3.4]octane antimalarials has been heavily reliant on detailed structure-activity relationship (SAR) studies. mmv.org These investigations explore how systematic changes to the chemical structure of the compounds influence their biological activity, providing a roadmap for optimizing potency and other desirable drug-like properties. researchgate.net

Impact of Structural Modifications on Biological Potency and Selectivity

The diazaspiro[3.4]octane scaffold offers several points for chemical modification, and research has focused on exploring diverse substitutions to enhance antimalarial potency and selectivity. nih.gov Initial SAR studies concentrated on making changes at three primary attachment points (designated R¹, R², and R³) on the core structure. nih.gov

These modifications led to the identification of compounds with significantly improved biological profiles. For instance, an amide derivative, referred to as 1-A in the study, was found to have superior activity against P. falciparum and a better safety margin concerning cytotoxicity and hERG inhibition when compared to another hit compound. nih.gov This highlights how targeted structural changes can refine the therapeutic potential of a chemical series. The fast-killing profile of the series is another desirable feature for clearing parasitemia. nih.gov

Table 2: Effect of Structural Modification on Antimalarial Potency

Compound ClassModificationImpact on Potency
Initial Hits Original scaffold from screeningModerate nanomolar activity (e.g., IC₅₀ = 143-164 nM). nih.gov
Amide Derivatives Introduction of an amide group at a key positionSuperior antiplasmodial activity and improved selectivity over cytotoxicity. nih.gov
Optimized Leads Further SAR-guided modificationsPotency enhanced to low nanomolar range (IC₅₀ < 50 nM). nih.govresearchgate.net

Stereochemical Influences on Molecular Recognition and Activity

The role of stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a fundamental aspect of drug design, as biological targets like enzymes and receptors are themselves chiral. The interaction between a drug and its target is often highly dependent on the drug's specific stereoisomeric form.

In the initial studies of the diazaspiro[3.4]octane series, the stereochemistry of the hit compounds was not determined. researchgate.net However, the importance of stereochemistry in antimalarial activity is well-documented for other classes of drugs. For example, the (+)-isomers of the amino alcohol antimalarial mefloquine (B1676156) are significantly more active against P. falciparum than the (-)-isomers. nih.gov This difference in activity between enantiomers strongly suggests a specific and stereoselective interaction with a parasite target. nih.gov The degree to which stereochemistry affects activity can depend on the flexibility of the molecule. nih.gov

While the specific influence of stereoisomers on the molecular recognition and activity of the diazaspiro[3.4]octane series has not been detailed in the reviewed literature, the established principles of medicinal chemistry suggest it would be a critical factor to investigate in further development. The chiral nature of the spirocyclic core implies that different stereoisomers could have markedly different biological activities and properties.

Concluding Remarks and Future Research Perspectives for Azaspiro 3.4 Octane Hydrobromide Research

Identification of Unexplored Isomers and Analogues for Synthetic Development

The systematic exploration of the chemical space surrounding 5-Azaspiro[3.4]octane hydrobromide is a critical next step. While the parent compound has been synthesized, a vast number of isomers and analogues remain unexplored. guidechem.comnih.gov Key areas for future synthetic development include:

Positional Isomers: The synthesis and characterization of other azaspiro[3.4]octane isomers, such as 1-azaspiro[3.4]octane, 2-azaspiro[3.4]octane, and 6-azaspiro[3.4]octane, are of significant interest. guidechem.comrsc.org Each isomer will possess a unique spatial arrangement of the nitrogen atom, potentially leading to distinct biological activities.

Substituted Analogues: The introduction of various functional groups onto the cyclobutane (B1203170) or pyrrolidine (B122466) rings of the 5-azaspiro[3.4]octane scaffold can dramatically alter its physicochemical properties. Research should focus on the synthesis of derivatives with a range of substituents, including but not limited to alkyl, aryl, hydroxyl, and carboxyl groups. sigmaaldrich.comnih.gov

Heteroatom-Containing Analogues: The replacement of one or more carbon atoms in the spirocyclic framework with other heteroatoms (e.g., oxygen, sulfur) can lead to novel scaffolds with altered electronic and steric properties. molport.comachemblock.combiosynth.comhoffmanchemicals.com For instance, the synthesis of oxa-azaspiro[3.4]octane or thia-azaspiro[3.4]octane analogues could yield compounds with unique biological profiles. molport.comhoffmanchemicals.com

A methodical approach to the synthesis of these novel compounds will be essential for building a diverse chemical library for biological screening.

Advanced Computational Design for Next-Generation Azaspiro[3.4]octane-Based Chemical Probes

Computational chemistry offers powerful tools to guide the rational design of novel 5-azaspiro[3.4]octane derivatives. By leveraging in silico methods, researchers can prioritize synthetic targets and predict their potential biological activities, thereby accelerating the discovery process. Future computational efforts should focus on:

Molecular Docking and Virtual Screening: Utilizing high-throughput virtual screening, extensive libraries of virtual 5-azaspiro[3.4]octane analogues can be docked against a wide range of biological targets to identify potential lead compounds.

Quantum Mechanics (QM) and Molecular Mechanics (MM) Calculations: QM/MM methods can provide detailed insights into the electronic structure and conformational preferences of 5-azaspiro[3.4]octane derivatives, aiding in the optimization of their binding affinities and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: As more biological data for 5-azaspiro[3.4]octane analogues become available, QSAR models can be developed to establish correlations between chemical structure and biological activity, guiding the design of more potent and selective compounds.

The integration of computational design with synthetic chemistry will be instrumental in the efficient development of next-generation chemical probes based on the azaspiro[3.4]octane scaffold.

Deeper Elucidation of Novel Biological Mechanisms and Target Interactions

A fundamental understanding of the biological mechanisms through which this compound and its analogues exert their effects is paramount. While initial studies may reveal broad biological activities, future research must delve deeper to identify specific molecular targets and signaling pathways. Key research directions include:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the specific protein targets of bioactive 5-azaspiro[3.4]octane derivatives.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism by which the compound modulates the target's function. This may involve studying enzyme kinetics, receptor binding, or effects on downstream signaling cascades.

Phenotypic Screening and Systems Biology Approaches: Utilizing high-content imaging and other phenotypic screening platforms to assess the effects of 5-azaspiro[3.4]octane analogues on complex cellular processes. Integrating this data with systems biology approaches can help to uncover novel biological pathways and therapeutic opportunities.

A thorough understanding of the biological interactions of these compounds will be crucial for their translation into effective therapeutic agents.

Emerging Applications Beyond Traditional Medicinal Chemistry (e.g., Material Science)

The unique structural features of the 5-azaspiro[3.4]octane scaffold suggest that its applications may extend beyond the realm of medicinal chemistry. The rigidity and defined three-dimensional geometry of spirocyclic compounds make them attractive building blocks for the development of novel materials. nih.gov Potential emerging applications include:

Organic Electronics: Spiro compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices. nih.gov The incorporation of the 5-azaspiro[3.4]octane motif into new organic materials could lead to improved performance and stability.

Catalysis: Chiral spirocyclic ligands have shown great promise in asymmetric catalysis. nih.gov The development of chiral 5-azaspiro[3.4]octane-based ligands could enable new enantioselective transformations.

Polymer Chemistry: The incorporation of the rigid 5-azaspiro[3.4]octane unit into polymer backbones could lead to materials with enhanced thermal stability and unique mechanical properties.

Exploring these non-traditional applications will require interdisciplinary collaborations between organic chemists, materials scientists, and engineers, and could open up exciting new avenues for the utilization of this versatile chemical scaffold.

Q & A

Q. How can synthetic routes for 5-Azaspiro[3.4]octane hydrobromide be optimized to improve yield and purity?

Methodological Answer:

  • Factorial Design : Use a factorial experimental design to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these factors .
  • Intermediate Characterization : Employ intermediates like Boc-protected spiro compounds (e.g., 6-Boc-2-oxa-6-azaspiro[3.4]octane) to stabilize reactive intermediates during synthesis .
  • Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity products (>95%) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic geometry and bromide counterion integration (e.g., δ ~3.5–4.5 ppm for azaspiro protons) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ for C₇H₁₄N·HBr) and isotopic patterns .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for similar azaspiro compounds .

Q. How can researchers address solubility challenges in aqueous-based pharmacological assays for this compound?

Methodological Answer:

  • Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to enhance solubility without denaturing proteins .
  • Salt Screening : Explore alternative counterions (e.g., hydrochloride) or pro-drug formulations to improve bioavailability .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states and electron density maps using Gaussian or COMSOL to predict nucleophilic/electrophilic sites .
  • Machine Learning : Train models on spirocyclic reaction datasets to forecast optimal reaction conditions (e.g., solvent, catalyst) .

Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound’s stability under acidic conditions?

Methodological Answer:

  • Controlled Degradation Studies : Perform pH-dependent stability assays (pH 1–7) with LC-MS monitoring to identify degradation products .
  • Kinetic Modeling : Use Arrhenius plots to correlate experimental half-lives with computational activation energies .

Q. What strategies enable scalable synthesis while maintaining stereochemical fidelity?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and minimize racemization .
  • Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate stereochemistry .

Data-Driven Research Design

Q. How should researchers design experiments to investigate the biological target engagement of this compound?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) to receptors like muscarinic acetylcholine receptors, referencing protocols for scopolamine hydrobromide .
  • Molecular Dynamics Simulations : Simulate ligand-receptor interactions using GROMACS or AMBER to guide mutagenesis studies .

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound?

Methodological Answer:

  • Multivariate Analysis : Apply PCA or PLS-DA to distinguish active vs. inactive compounds in large datasets .
  • False Discovery Rate (FDR) Control : Use Benjamini-Hochberg correction to minimize Type I errors in phenotypic screens .

Interdisciplinary Integration

Q. How can chemical engineering principles improve the sustainability of synthesizing this compound?

Methodological Answer:

  • Membrane Separation : Replace traditional distillation with nanofiltration membranes to reduce energy consumption during solvent recovery .
  • Life Cycle Assessment (LCA) : Quantify environmental impacts of synthetic routes using SimaPro or OpenLCA software .

Q. What role does comparative analysis play in benchmarking this compound against related azaspiro derivatives?

Methodological Answer:

  • Meta-Analysis : Aggregate data from spirocyclic compounds (e.g., 7-Azaspiro[5.2]octane) to identify structure-activity trends .
  • Cross-Validation : Compare computational predictions with experimental IC₅₀ values to validate predictive models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.